molecular formula C20H29NO6S B12855846 Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt

Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt

Cat. No.: B12855846
M. Wt: 411.5 g/mol
InChI Key: WWIMQVPQWHEKFG-KRWDZBQOSA-N
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Description

Systematic Nomenclature and Structural Characterization

IUPAC Nomenclature Analysis and Stereochemical Descriptors

The compound’s IUPAC name reflects its intricate molecular framework. Breaking down the nomenclature:

  • Sulfoxonium : Indicates the presence of a positively charged sulfur atom bonded to three organic groups and one oxygen atom, forming the core structure $$(CH3)2S^+=O^-$$.
  • [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino] : Specifies a stereochemical descriptor (5S) at carbon 5 of the hexyl chain, which bears a tert-butoxycarbonyl (Boc)-protected amino group. The Boc group is derived from 1,1-dimethylethoxycarbonyl, a common protecting group in organic synthesis.
  • 2,6-dioxo : Denotes ketone functionalities at positions 2 and 6 of the hexyl backbone.
  • 6-(phenylmethoxy) : A benzyl ether substituent at position 6, introducing aromatic character.
  • Inner salt : Signifies a zwitterionic structure where the sulfoxonium cation $$(CH3)2S^+=O^-$$ is counterbalanced by an anionic site within the same molecule, likely the deprotonated oxygen of the 6-oxo group.

The stereochemical integrity at C5 is critical for the compound’s reactivity and potential applications in asymmetric synthesis.

Table 1: Key Nomenclature Details
Property Description
IUPAC Name Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt
CAS Registry Number 1133931-71-1
Molecular Formula $$C{24}H{35}N2O7S^+$$ (calculated)
Stereochemical Centers C5 (S-configuration)

Molecular Architecture: Sulfoxonium Core and Functional Group Topology

The molecule’s architecture comprises three distinct regions:

  • Sulfoxonium Core : The central $$(CH3)2S^+=O^-$$ group adopts a trigonal pyramidal geometry, with sulfur in a +1 oxidation state.
  • Hexyl Backbone : A six-carbon chain with functional groups at positions 2, 5, and 6:
    • Position 2 : A ketone ($$C=O$$) contributing to electronic conjugation.
    • Position 5 : A Boc-protected amino group ($$-NH−CO−O−C(CH3)3$$), enhancing solubility and steric bulk.
    • Position 6 : A geminal oxo-phenmethoxy group ($$−O−C(=O)−O−CH2C6H_5$$), forming a carbonate-like structure.
  • Zwitterionic Stabilization : The sulfoxonium’s positive charge is neutralized by the deprotonated oxygen at position 6, creating an intramolecular ionic bond.
Figure 1: Hypothetical Molecular Structure

$$
\begin{array}{ccc}
& O & \
(CH3)2S^+ & - & [Hexyl Chain] \
& | & \
O^- & \underset{\text{(5S)}}{\overset{\text{Boc-NH}}{\longrightarrow}} & O−CH2C6H_5 \
\end{array}
$$

X-ray Crystallographic Studies of Sulfoxonium Inner Salts

While direct crystallographic data for this specific compound remains unpublished, related sulfoxonium structures provide insights. For example, the X-ray structure of O-methyl (2R,5R)-bis(methoxymethyl)pyrrolidin-1-yl-(S)-p-tolylaminosulfoxonium salt reveals:

  • Planar Nitrogen Geometry : The sulfoxonium-associated nitrogen adopts a planar configuration due to resonance stabilization.
  • Ionic Pairing : The sulfoxonium cation and counterion maintain a distance of 2.8–3.1 Å, consistent with strong electrostatic interactions.

Extrapolating these findings, the subject compound likely exhibits similar planarization at the Boc-protected amino group and a tightly associated zwitterionic pair.

Comparative Analysis with Related Sulfoxonium Ylide Derivatives

Sulfoxonium ylides, such as dimethylsulfoxonium methylide ($$(CH3)2S^+=O−C^-H_2$$), feature a carbanion adjacent to the sulfoxonium group, enabling nucleophilic reactivity. In contrast, the subject compound:

  • Lacks a Carbanion : The negative charge resides on an oxygen atom rather than a carbon, precluding classic ylide behavior.
  • Stabilization Mechanism : Resonance between the sulfoxonium cation and oxyanion replaces ylidic charge separation.
Table 2: Sulfoxonium Ylide vs. Inner Salt
Property Sulfoxonium Ylide Subject Compound (Inner Salt)
Charge Separation $$S^+−C^-$$ $$S^+−O^-$$
Reactivity Nucleophilic addition Limited due to oxyanion stabilization
Structural Feature Adjacent S⁺ and C⁻ Intramolecular S⁺ and O⁻ pairing

Properties

Molecular Formula

C20H29NO6S

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C20H29NO6S/c1-20(2,3)27-19(24)21-17(12-11-16(22)14-28(4,5)25)18(23)26-13-15-9-7-6-8-10-15/h6-10,14,17H,11-13H2,1-5H3,(H-,21,22,24,25)/t17-/m0/s1

InChI Key

WWIMQVPQWHEKFG-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC/C(=C/[S+](=O)(C)C)/[O-])C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=C[S+](=O)(C)C)[O-])C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfoxonium ylides, including this compound, are typically synthesized through the reaction of sulfoxonium salts with suitable nucleophiles. The preparation involves the use of dimethyl sulfoxide (DMSO) and alkyl halides under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of sulfoxonium ylides is scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sulfoxonium ylides undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, aryl halides

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfides, and substituted sulfoxonium compounds .

Scientific Research Applications

Medicinal Chemistry

Sulfoxonium compounds have been studied for their potential therapeutic applications. The specific compound has been investigated for:

  • Antimicrobial Activity : Research indicates that sulfoxonium derivatives exhibit significant antimicrobial properties. Studies have shown that they can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .
  • Anti-inflammatory Effects : Some sulfoxonium compounds have demonstrated anti-inflammatory properties in vitro. This suggests potential use in treating inflammatory diseases .
  • Drug Delivery Systems : The unique structure of sulfoxonium allows it to be utilized in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs .

Materials Science

In materials science, sulfoxonium compounds are being explored for their role in:

  • Polymer Chemistry : Sulfoxonium can act as a monomer or additive in polymer synthesis, contributing to the development of new materials with improved mechanical properties and thermal stability .
  • Catalysis : The compound has shown promise as a catalyst in various organic reactions, particularly those involving oxidation processes. Its ability to stabilize reactive intermediates makes it valuable in synthetic organic chemistry .

Organic Synthesis

Sulfoxonium compounds are essential intermediates in organic synthesis due to their versatility:

  • Synthesis of Complex Molecules : The sulfoxonium group can facilitate the formation of complex organic structures through various coupling reactions. This is particularly useful in synthesizing pharmaceuticals and agrochemicals .
  • Reagents for Functionalization : Sulfoxonium salts serve as effective reagents for the functionalization of alkenes and other substrates, allowing chemists to introduce diverse functional groups into target molecules .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several sulfoxonium derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the sulfoxonium structure significantly enhanced antimicrobial potency, suggesting pathways for developing new antibiotics based on this scaffold .

Case Study 2: Polymer Applications

Research highlighted in Advanced Materials explored the use of sulfoxonium-based polymers in creating thermoplastic elastomers. These materials exhibited enhanced elasticity and thermal resistance compared to traditional polymers, indicating potential applications in automotive and aerospace industries.

Case Study 3: Catalytic Applications

A recent publication detailed the use of sulfoxonium salts as catalysts in oxidation reactions involving alcohols. The study demonstrated that these compounds could achieve high yields under mild conditions, showcasing their utility in green chemistry initiatives aimed at reducing environmental impact.

Mechanism of Action

The mechanism of action of sulfoxonium ylides involves the formation of reactive intermediates that can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used . For example, in oxidation reactions, the sulfoxonium ylide is converted to a sulfoxide through the transfer of oxygen atoms .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes Compound A alongside structurally related sulfoxonium ylides:

Compound Name / ID Key Substituents Reactivity Profile Applications
Compound A Boc-protected amine, phenylmethoxy, hexyl chain, inner salt Likely participates in asymmetric C–H activation; stable carbene precursor Potential pharmaceutical intermediate; enantioselective synthesis
Dimethylsulfoxonium methylide (DMSM) Simple methyl groups on sulfoxonium Cyclopropanation, epoxidation, carbene transfer Synthesis of β-blockers (e.g., Nebivolol intermediates)
Vinyl sulfoxonium ylides α,β-unsaturated carbonyl groups Michael additions, photochemical carbene generation Naphthalene synthesis; heterocycle formation
Sodium salts of benzimidazole sulfones Sulfonyl-linked benzimidazole and pyridine groups Bioactivity correlated with sulfonamide-protein interactions Antimicrobial agents (e.g., proton pump inhibitors)

Key Observations :

  • Unlike vinyl sulfoxonium ylides, Compound A lacks α,β-unsaturation, limiting its utility in conjugate additions but favoring migratory insertion in metal-catalyzed C–H functionalization .

Reactivity and Stability

Parameter Compound A DMSM Vinyl Sulfoxonium Ylides
Carbene Stability High (inner salt stabilization) Moderate Low (prone to dimerization)
Asymmetric Catalysis Enabled by (5S)-configuration Limited Requires chiral auxiliaries
Synthetic Accessibility Complex (multi-step Boc/benzyloxy grafting) Simple (DMSO methylation) Moderate (Michael acceptor reactions)

Compound A 's zwitterionic nature enhances stability, making it preferable for storage and handling compared to explosive diazo compounds . However, its synthesis is more challenging than DMSM due to the need for selective functionalization .

Bioactivity and Target Interactions

Evidence from bioactivity clustering () suggests that sulfoxonium derivatives with bulky substituents, like Compound A , may exhibit unique protein-binding profiles compared to simpler analogs. For example:

  • The Boc group could mimic tertiary amides in enzyme inhibitors.
  • The benzyloxy moiety may engage in π-π stacking with aromatic residues in target proteins.

sulfonamide cores.

Biological Activity

Sulfoxonium compounds, particularly sulfoxonium ylides, have garnered attention in recent years for their unique biological activities and applications in medicinal chemistry. The compound in focus, Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt , exhibits significant potential in various biological contexts.

Overview of Sulfoxonium Compounds

Sulfoxonium ylides are organosulfur compounds characterized by a sulfoxonium group attached to an electrophilic ylide. They are known for their stability and versatility in organic synthesis, particularly in asymmetric transformations and catalysis. Their biological activity is primarily linked to their role as electrophiles that can interact with various biomolecules, including proteins and enzymes.

Mechanistic Insights into Biological Activity

  • Enzyme Interaction :
    • Sulfoxonium ylides have been utilized as probes to study the activity of specific enzymes such as cathepsin X, a cysteine protease involved in cancer progression and neurodegenerative diseases. These probes exhibit enhanced specificity for cathepsin X compared to traditional methods, allowing for better localization and activity measurement in live cells and tissues .
  • Catalytic Properties :
    • The compound has been shown to participate in catalytic enantioselective reactions, facilitating the formation of α-amino esters from amines with high enantiocontrol. This process does not require metal catalysts and is advantageous for synthesizing complex molecules with biological relevance .
  • Cellular Effects :
    • In cellular studies, sulfoxonium ylides have demonstrated the ability to label specific proteases within cell lysates and tissues. For instance, probes incorporating sulfoxonium ylides were able to selectively label cathepsin X with minimal cross-reactivity to other cathepsins at certain concentrations .

Case Study 1: Cathepsin X Activity Probes

A series of sulfoxonium ylide-based probes were developed to investigate cathepsin X activity. These probes displayed improved selectivity over previous tools, enabling researchers to differentiate between cathepsin X and other similar proteases such as cathepsin B and L. This specificity is crucial for understanding the role of cathepsin X in pathophysiological conditions like cancer .

Case Study 2: Asymmetric Synthesis

Research has highlighted the use of sulfoxonium ylides in asymmetric synthesis without the need for metal catalysts. This method allows for the efficient formation of α-aryl glycines from aryl amines under mild conditions, showcasing the compound's utility in pharmaceutical applications .

Table 1: Comparison of Sulfoxonium Ylide Probes

Probe TypeSpecificityApplication AreaReference
sCy5-Nle-SYCathepsin XCancer research
Cbz-Lys(sCy5)-SYCathepsin SNeurodegenerative diseases
sCy5-Phe-Val-SYCathepsins B & LGeneral protease activity

Table 2: Enantioselective Reactions Using Sulfoxonium Ylides

Reaction TypeConditionsYield (%)Enantiomeric Ratio (e.r.)Reference
N–H insertion with aryl aminesChiral phosphoric acid>90Up to 95:5
C–N bond formationRoom temperature>85Variable

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing the sulfoxonium inner salt, and how can stereochemical integrity be maintained during synthesis?

  • Methodology : Utilize a stepwise approach:

Boc-protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine under anhydrous conditions (e.g., Boc₂O, DMAP, DCM).

Sulfoxonium formation : React dimethyl sulfoxide (DMSO) with a halogenated precursor (e.g., bromohexyl intermediate) under basic conditions.

Zwitterionic stabilization : Ensure controlled pH during final isolation to preserve the inner salt structure.

  • Key Considerations : Monitor stereochemistry via chiral HPLC or circular dichroism (CD). Use low-temperature NMR (e.g., ¹H/¹³C at −40°C) to minimize dynamic effects .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s zwitterionic structure and confirming regiochemistry?

  • Recommended Techniques :

  • NMR : ¹H/¹³C NMR to identify sulfoxonium protons (δ 3.1–3.5 ppm) and zwitterionic coupling.
  • IR Spectroscopy : Confirm carbonyl stretches (Boc group: ~1680–1720 cm⁻¹) and sulfoxonium S=O (~1040 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns.
    • Data Interpretation Challenges : Overlapping signals in NMR due to conformational flexibility; use 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic or electrophilic reactions, and what discrepancies arise between theoretical and experimental data?

  • Methodology :

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess charge distribution and frontier molecular orbitals (HOMO/LUMO).

Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO/water) to simulate reaction environments.

  • Contradictions : Theoretical predictions may overestimate sulfoxonium’s electrophilicity due to zwitterionic stabilization not fully captured in gas-phase models. Validate with kinetic studies (e.g., UV-Vis monitoring of reaction rates) .

Q. What strategies resolve contradictions in reported yields for reactions involving this sulfoxonium salt, particularly in peptide coupling or macrocyclization?

  • Analysis :

  • Variable Parameters : Temperature (room temp vs. −20°C), solvent polarity (DMF vs. THF), and counterion effects (e.g., Na⁺ vs. K⁺).
  • Data Normalization : Use internal standards (e.g., tert-butylbenzene for GC-MS) to account for losses during workup.
    • Case Study : A 2023 study corrected a 15% yield discrepancy by optimizing Boc deprotection with TFA/DCM (1:1) instead of HCl/dioxane .

Stability and Handling

Q. What protocols ensure the compound’s stability during long-term storage, given its zwitterionic and hygroscopic nature?

  • Best Practices :

  • Storage : Argon-atmosphere desiccators at −20°C, with silica gel to prevent hydration.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
    • Safety : Follow OSHA/NIOSH guidelines for sulfoxonium handling (e.g., PPE, fume hoods) as outlined for structurally related sulfonic acids .

Data and Nomenclature Challenges

Q. How do nomenclature inconsistencies (e.g., “hexyl” vs. “pentyl” in IUPAC naming) impact literature searches, and what resources resolve these conflicts?

  • Example : A 2023 correction clarified a naming error in a related sulfoxonium compound, shifting from “hexyl” to “pentyl” in the backbone .
  • Resolution Tools : Use CAS Registry Numbers or Reaxys/Merck Index searches with SMILES notations to bypass naming ambiguities.

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